5-Bromo-3-methyl-2-(pentyloxy)pyridine
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Overview
Description
5-Bromo-3-methyl-2-(pentyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom, a methyl group, and a pentyloxy group on the pyridine ring makes this compound unique and potentially useful for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-(pentyloxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-2-(pentyloxy)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 5-bromo-2-methylpyridine is coupled with a pentyloxyboronic acid in the presence of a palladium catalyst and a base . This reaction is usually performed in an aqueous-organic solvent mixture under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or cross-coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-(pentyloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions to deprotonate intermediates.
Major Products Formed
Biaryl Derivatives: Formed through cross-coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-3-methyl-2-(pentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-(pentyloxy)pyridine depends on the specific chemical reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a palladium catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the pentyloxy group, making it less versatile in certain reactions.
3-Bromo-2-methylpyridine: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
The presence of the pentyloxy group in 5-Bromo-3-methyl-2-(pentyloxy)pyridine provides additional sites for chemical modification, making it more versatile for various applications compared to its simpler analogs.
Properties
IUPAC Name |
5-bromo-3-methyl-2-pentoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-5-6-14-11-9(2)7-10(12)8-13-11/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWHRUKOLGZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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